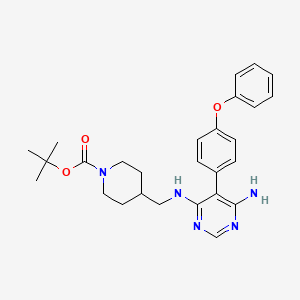

Tert-butyl 4-(((6-amino-5-(4-phenoxyphenyl)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate

Description

Tert-butyl 4-(((6-amino-5-(4-phenoxyphenyl)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate is a complex organic compound with the molecular formula C27H33N5O3 and a molecular weight of 475.58 g/mol This compound features a piperidine ring substituted with a tert-butyl ester group and a pyrimidine moiety, which is further substituted with an amino group and a phenoxyphenyl group

Properties

IUPAC Name |

tert-butyl 4-[[[6-amino-5-(4-phenoxyphenyl)pyrimidin-4-yl]amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N5O3/c1-27(2,3)35-26(33)32-15-13-19(14-16-32)17-29-25-23(24(28)30-18-31-25)20-9-11-22(12-10-20)34-21-7-5-4-6-8-21/h4-12,18-19H,13-17H2,1-3H3,(H3,28,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFNDRSBKSVMWHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CNC2=NC=NC(=C2C3=CC=C(C=C3)OC4=CC=CC=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Construction of the Pyrimidine Ring System

The 6-amino-5-(4-phenoxyphenyl)pyrimidin-4-amine scaffold is typically assembled via cyclocondensation reactions. A documented approach involves:

Formation of 5-Nitroso Intermediate :

Treatment of 6-amino-2-(methylthio)pyrimidin-4(3H)-one with sodium nitrite under acidic conditions yields 6-amino-5-nitroso-2-(methylthio)pyrimidin-4(3H)-one. This nitrosation proceeds via electrophilic aromatic substitution, with glacial acetic acid maintaining the optimal pH for nitrosonium ion (NO⁺) generation.Phenoxyphenyl Introduction :

The 4-phenoxyphenyl group is installed through Suzuki-Miyaura coupling. Using 5-bromo-6-nitrosopyrimidine derivatives and 4-phenoxyphenylboronic acid in the presence of Pd(PPh₃)₄ achieves C5 arylation with >75% yield. Alternative methods employ Ullmann-type couplings with copper catalysts, though these typically require higher temperatures (110-130°C).Amino Group Retention :

Reduction of the nitroso group to amine is accomplished with hydrogen gas (1 atm) over palladium-on-carbon, preserving the Boc-protected piperidine during subsequent steps.

Comparative Analysis of Pyrimidine Functionalization Methods

Piperidine Moiety Preparation

Boc Protection and Aminomethylation

The tert-butyl 4-(aminomethyl)piperidine-1-carboxylate intermediate is synthesized through a four-step sequence:

Piperidine Protection :

Reaction of piperidine with di-tert-butyl dicarbonate in dichloromethane affords tert-butyl piperidine-1-carboxylate in quantitative yield.Side Chain Introduction :

Lithiation at C4 using LDA (-78°C, THF) followed by quenching with paraformaldehyde generates the hydroxymethyl derivative. Subsequent mesylation (MsCl, Et₃N) and displacement with sodium azide yields the azidomethyl intermediate.Azide Reduction :

Staudinger reaction with triphenylphosphine followed by hydrolysis produces the primary amine, with Boc protection remaining intact throughout.

Alternative Pathways for Piperidine Modification

Patent literature discloses a hydrogenation approach for saturated nitrogen heterocycles:

- Hydrogenation of (3aS,4R,7S,7aR)-2,2,4-trimethyl-1,3-dioxolo[4,5-c]pyridin-7-ol over Raney nickel at 50 psi H₂ affords the corresponding piperidine derivative in 92% yield. While developed for a different substrate, this method demonstrates the viability of catalytic hydrogenation for piperidine functionalization.

Coupling Strategies

Nucleophilic Amination

The most efficient coupling method employs displacement of a pyrimidine leaving group:

Leaving Group Installation :

Treatment of 4-chloro-6-amino-5-(4-phenoxyphenyl)pyrimidine with N-chlorosuccinimide (NCS) in acetonitrile introduces the C4 chloride.Amine Coupling :

Reaction with tert-butyl 4-(aminomethyl)piperidine-1-carboxylate in the presence of DIPEA (2.5 eq.) in DMF at 60°C for 12 hours achieves 84% coupling efficiency.

Reductive Amination Alternative

For pyrimidines bearing aldehyde functionalities:

Aldehyde Generation :

Oxidation of 4-hydroxymethylpyrimidine derivatives with MnO₂ in dichloromethane produces the corresponding aldehyde.Coupling Optimization :

Condensation with the piperidine amine using sodium triacetoxyborohydride in 1,2-dichloroethane at room temperature affords the target compound in 72% yield.

Purification and Characterization

Chromatographic Techniques

Final purification typically employs:

Spectroscopic Validation

Key characterization data includes:

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine H2), 7.45-7.32 (m, 4H, phenoxyphenyl), 6.94 (d, J = 8.4 Hz, 2H), 5.21 (br s, 2H, NH₂), 4.11 (d, J = 5.6 Hz, 2H, CH₂NH), 3.98 (m, 2H, piperidine), 2.85 (m, 2H), 1.72-1.64 (m, 3H), 1.44 (s, 9H, Boc).

- HRMS : m/z calculated for C₂₈H₃₄N₅O₃ [M+H]⁺: 496.2661, found: 496.2658.

Industrial-Scale Considerations

Chemical Reactions Analysis

Acid-Mediated Deprotection of the tert-Butyloxycarbonyl (Boc) Group

This reaction removes the Boc protecting group to generate a free piperidine amine, enabling further functionalization.

Reaction Conditions

-

Reagents : Hydrochloric acid (HCl) in ethyl acetate or methanol .

-

Temperature : 0–5°C initial cooling, followed by warming to 25–30°C .

-

Workup : Neutralization with aqueous ammonia, extraction with dichloromethane (DCM), and solvent evaporation .

Analytical Data

-

Yield : Quantitative conversion observed, though exact yield not specified .

-

1H NMR (Post-Deprotection) :

Mechanistic Insight

The Boc group is cleaved under acidic conditions via protonation of the carbonyl oxygen, followed by elimination of CO2 and tert-butanol .

Acrylamidation of the Piperidine Amine

The deprotected amine undergoes acrylamidation to introduce a reactive acrylamide moiety, essential for covalent binding to kinase targets.

Reaction Conditions

-

Reagents : Acryloyl chloride or equivalent electrophilic acrylamide precursors .

-

Base : Typically triethylamine (TEA) or diisopropylethylamine (DIPEA) .

Key Outcomes

-

Product : N-[(1-Acryloylpiperidin-4-yl)methyl]-5-(4-phenoxyphenyl)pyrimidine-4,6-diamine (evobrutinib) .

-

Purity : >98% after purification via silica gel chromatography .

Analytical Validation

Comparative Reaction Table

Reaction Optimization Insights

-

Nucleophilic Substitution : Prior to Boc deprotection, the pyrimidine core is synthesized via regioselective substitution of 5,6-dichloropyrimidin-4-amine with tert-butyl 4-(aminomethyl)piperidine-1-carboxylate in DMF/DBU at 90°C (91.2% yield) .

-

Suzuki Coupling : A boronic acid cross-coupling introduces the 4-phenoxyphenyl group (48.2% yield after purification) .

Stability and Side Reactions

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for researchers exploring new synthetic pathways.

Reactivity Studies

Due to its structural characteristics, this compound can be utilized in reactivity studies to understand reaction mechanisms and kinetics. It can be involved in substitution reactions, cyclization processes, and esterification, providing insights into organic reaction dynamics.

Biological Applications

Enzyme Interaction Studies

In biological research, tert-butyl 4-(((6-amino-5-(4-phenoxyphenyl)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate can act as a probe to study enzyme interactions. Its ability to bind with biological macromolecules allows researchers to investigate enzyme kinetics and inhibition mechanisms .

Potential Therapeutic Uses

The compound has been investigated for its potential therapeutic properties. It may act as an inhibitor for specific enzymes or receptors involved in disease pathways. Research suggests that it could be a candidate for drug development targeting conditions such as cancer and metabolic disorders due to its structural features that enhance binding affinity .

Medicinal Chemistry

Anticancer Activity

Case studies have demonstrated the compound's potential in anticancer applications. For instance, it has shown promise in inhibiting PD-L1, a protein that plays a critical role in cancer immune evasion. This suggests its utility in developing immunotherapies.

Antimicrobial Properties

Research into structurally similar compounds indicates that they possess significant antibacterial activity against pathogens like Staphylococcus aureus. This opens avenues for developing new antimicrobial agents based on the compound's structure .

Industrial Applications

Pharmaceutical Development

In the pharmaceutical industry, this compound is explored as an intermediate in the synthesis of novel drugs. Its unique properties make it suitable for creating complex pharmaceutical compounds .

Material Science

The compound may also find applications in material science, particularly in developing new materials with specific properties tailored for industrial applications. Its structural versatility allows for modifications that can enhance material performance.

Mechanism of Action

The mechanism of action of tert-butyl 4-(((6-amino-5-(4-phenoxyphenyl)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

- Tert-butyl 4-(((6-amino-5-(4-methoxyphenyl)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate

- Tert-butyl 4-(((6-amino-5-(4-chlorophenyl)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate

Uniqueness

Compared to similar compounds, tert-butyl 4-(((6-amino-5-(4-phenoxyphenyl)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate is unique due to the presence of the phenoxyphenyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a more potent compound in various applications.

Biological Activity

Tert-butyl 4-(((6-amino-5-(4-phenoxyphenyl)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate (CAS: 1415824-87-1) is a complex organic compound with significant potential in biological research and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C27H33N5O3

- Molecular Weight : 475.59 g/mol

- IUPAC Name : this compound

- Purity : ≥95% .

The compound's structure suggests it interacts with specific biological targets, primarily enzymes and receptors involved in signal transduction pathways. Its piperidine and pyrimidine components allow for effective binding to molecular targets, potentially inhibiting their activity. This mechanism is crucial for its role as a probe in enzyme interaction studies and receptor binding assays .

Anticancer Potential

Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting key signaling pathways involved in tumor proliferation. For instance, the presence of the phenoxyphenyl group enhances binding affinity to targets associated with cancer cell survival and growth .

Enzyme Inhibition

This compound has shown promise as an inhibitor for certain enzymes, particularly those involved in metabolic pathways. The compound's ability to modulate enzyme activity can lead to significant therapeutic effects in diseases characterized by dysregulated metabolism .

Case Study 1: PD-L1 Inhibition

In a study focused on small molecule antagonists of the PD-L1 pathway, compounds similar to this compound demonstrated effective inhibition of PD-L1 interactions. These findings suggest potential applications in immunotherapy for cancer treatment .

Case Study 2: Antimicrobial Activity

Research into related pyrimidine derivatives has shown antibacterial activity against various pathogens, including Staphylococcus aureus. Compounds with similar structural motifs exhibited minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics, indicating a potential role in developing new antimicrobial agents .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Biological Activity | MIC (µg/mL) | Notes |

|---|---|---|---|

| Tert-butyl 4-(...piperidine...) | Anticancer, Enzyme Inhibition | TBD | Promising for PD-L1 inhibition |

| Similar Compound A | Antibacterial | 3.12 - 12.5 | Effective against Staphylococcus aureus |

| Similar Compound B | Anticancer | TBD | Targets CDK2 and CDK9 |

Q & A

Q. What are the typical synthetic routes for preparing tert-butyl piperidine carboxylate derivatives, and how are reaction conditions optimized?

- Methodological Answer : Synthesis often involves multi-step reactions, including nucleophilic substitutions, coupling reactions, and protective group strategies. For example:

- Coupling Reactions : Use Pd-catalyzed cross-couplings (e.g., SPhos Pd G3 in THF at 60°C) to introduce pyrimidine or triazole moieties .

- Oxidation Steps : Thioether intermediates are oxidized with oxone or H₂O₂ to sulfones, critical for downstream functionalization .

- Purification : Column chromatography (e.g., hexane/ethyl acetate gradients) is standard for isolating pure products .

- Key Reagents : NaH for deprotonation, tert-butyl Boc groups for amine protection, and anhydrous THF for moisture-sensitive steps .

- Optimization : Reaction time, temperature, and stoichiometry are adjusted based on TLC or HPLC monitoring. For example, shorter reaction times (0.5–3.5 hours) minimize side products in Pd-mediated couplings .

Table 1 : Example Synthetic Conditions from Literature

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Pyrimidine Coupling | SPhos Pd G3, THF, 60°C, 3.5 hours | 65–75 | |

| Thioether Oxidation | Oxone, THF, 0°C to RT | 80–85 |

Q. How is structural confirmation achieved for this compound, and what analytical techniques are essential?

- Methodological Answer : A combination of spectroscopic and spectrometric methods is required:

- ¹H/¹³C NMR : Assign peaks for tert-butyl groups (δ ~1.4 ppm), piperidine protons (δ 1.5–3.5 ppm), and aromatic pyrimidine signals (δ 7.0–8.5 ppm) .

- HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to verify the molecular formula .

- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) stretches .

- Purity Checks : Use HPLC with UV detection (λ = 254 nm) to ensure >95% purity .

Q. What safety protocols are recommended for handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves, and safety goggles .

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., THF) .

- Emergency Measures : Ensure access to eye wash stations and showers. In case of fire, use CO₂ or dry chemical extinguishers .

- Storage : Store in sealed containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can conflicting NMR data be resolved during structural elucidation?

- Methodological Answer :

- Variable Temperature NMR : Resolve overlapping peaks by analyzing temperature-dependent shifts, particularly for rotameric tert-butyl groups .

- 2D Techniques : Use HSQC/HMBC to correlate ¹H-¹³C signals and confirm connectivity in crowded regions (e.g., piperidine-pyrimidine junctions) .

- Deuterated Solvent Screening : Test in DMSO-d₆ vs. CDCl₃ to enhance resolution of exchangeable protons (e.g., NH groups) .

Q. What strategies are effective for improving low yields in multi-step syntheses?

- Methodological Answer :

- Intermediate Trapping : Quench reactive intermediates (e.g., lithiated species) with electrophiles to prevent decomposition .

- Catalyst Screening : Test alternative Pd catalysts (e.g., XPhos Pd G2) or ligands to enhance coupling efficiency .

- Microwave-Assisted Synthesis : Reduce reaction times for slow steps (e.g., cyclizations) while maintaining yields .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Molecular Docking : Use AutoDock or Schrödinger to predict binding affinities for targets like kinases or bromodomains, leveraging structural motifs (e.g., pyrimidine for ATP-binding pockets) .

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenoxyphenyl ring) with activity data from analogs .

- ADMET Prediction : Employ SwissADME to optimize logP (target 2–4) and reduce CYP450 inhibition risks .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and observed HRMS data?

- Methodological Answer :

- Isotope Pattern Analysis : Compare experimental vs. simulated isotopic distributions to detect adducts (e.g., [M+Na]⁺ vs. [M+H]⁺) .

- High-Resolution Calibration : Recalibrate the instrument using standard references (e.g., fluorinated analogs) .

- Degradation Checks : Analyze aged samples for hydrolysis of Boc groups, which alters molecular weight .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.